![molecular formula C7H16ClN B2544489 (2R,6R)-2,6-dimethylpiperidine hydrochloride CAS No. 130291-36-0](/img/structure/B2544489.png)
(2R,6R)-2,6-dimethylpiperidine hydrochloride
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Overview
Description
“(2R,6R)-2,6-dimethylpiperidine hydrochloride” is a ketamine metabolite that has rapid antidepressant activity without ketamine-related side effects . The NMDAR antagonist (R,S)-ketamine must be metabolized to (2S,6S;2R,6R)-hydroxynorketamine (HNK) to have antidepressant effects .
Synthesis Analysis
“(2R,6R)-2,6-dimethylpiperidine hydrochloride” is a metabolite of ketamine and norketamine . It is categorized as an arylcyclohexylamine .Molecular Structure Analysis
The molecular structure of “(2R,6R)-2,6-dimethylpiperidine hydrochloride” involves several key components. It is a ketamine metabolite that enhances AMPA receptor-mediated excitatory post-synaptic potentials in the CA1 region of hippocampal slices and decreases intracellular D-serine (a NMDA co-agonist) concentrations in PC-12 cells .Chemical Reactions Analysis
The effects of HNK, I5, and I6 on the expression of protein in the hippocampus of depressed mice were studied by isobaric tags for relative and absolute quantitation (iTRAQ) to explore the mechanism of their antidepressant action . These antidepressants are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2R,6R)-2,6-dimethylpiperidine hydrochloride” include a molecular weight of 276.16, a chemical formula of C12H14ClNO2.HCl, and it is soluble to 50 mM in water and to 100 mM in DMSO . It is a crystalline solid that is stored at room temperature .Scientific Research Applications
- Antidepressant Effects : In mice, 2R,6R-HNK exerts antidepressant effects without the side effects associated with ketamine .
- Perineuronal Nets : Interestingly, it achieves this without reducing perineuronal nets that enwrap parvalbumin interneurons .
Neuropharmacology and Depression Research
Neuroplasticity and Ocular Dominance Plasticity
Stress-Related Disorders
Mechanism of Action
Target of Action
The primary target of (2R,6R)-2,6-dimethylpiperidine hydrochloride, also known as (2R,6R)-hydroxynorketamine, is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . This compound enhances AMPA receptor-mediated excitatory post-synaptic potentials .
Mode of Action
(2R,6R)-2,6-dimethylpiperidine hydrochloride interacts with its target, the AMPA receptor, by enhancing its activity . This interaction results in changes in neuronal activity, specifically in the CA1 region of hippocampal slices .
Biochemical Pathways
The action of (2R,6R)-2,6-dimethylpiperidine hydrochloride affects several biochemical pathways. It enhances AMPA receptor-mediated excitatory post-synaptic potentials . Additionally, it decreases intracellular D-serine concentrations in PC-12 cells , a co-agonist of the NMDA receptor, suggesting an influence on glutamatergic signaling.
Pharmacokinetics
It is known that this compound is a metabolite of ketamine .
Result of Action
The molecular and cellular effects of (2R,6R)-2,6-dimethylpiperidine hydrochloride’s action include enhanced AMPA receptor activity and decreased intracellular D-serine concentrations . These changes can lead to alterations in neuronal activity and synaptic transmission .
Action Environment
The action, efficacy, and stability of (2R,6R)-2,6-dimethylpiperidine hydrochloride can be influenced by various environmental factors. For instance, the frequency of administration can modulate the compound’s effects on memory . .
Safety and Hazards
properties
IUPAC Name |
(2R,6R)-2,6-dimethylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDXCVQZZVVOGO-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H](N1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6R)-2,6-dimethylpiperidine hydrochloride | |
CAS RN |
130291-36-0 |
Source
|
Record name | (2R,6R)-2,6-dimethylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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